N-cycloheptyl-3-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cycloheptyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(15-12-7-3-1-2-4-8-12)11-6-5-9-13(10-11)16(18)19/h5-6,9-10,12H,1-4,7-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAUXOSJUPKYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354690 | |
| Record name | ZINC00271435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5346-10-1 | |
| Record name | ZINC00271435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemodiversity of N Cycloheptyl 3 Nitrobenzamide and Its Analogues
Development of Efficient Synthetic Routes for N-Cycloheptyl-3-nitrobenzamide
The primary method for synthesizing this compound involves the formation of an amide bond between a cycloheptylamine (B1194755) derivative and a 3-nitrobenzoic acid derivative. The efficiency of this process is highly dependent on the chosen synthetic route and reaction conditions.
A common and effective method for forming the amide bond is through the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride. libretexts.org In this approach, 3-nitrobenzoic acid is first converted to the highly reactive 3-nitrobenzoyl chloride. This acyl chloride is then reacted with cycloheptylamine to form the desired amide, this compound. libretexts.orgmdpi.com The reaction is typically rapid and often proceeds to high yield.
The general reaction involves the nucleophilic attack of the nitrogen atom of cycloheptylamine on the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. libretexts.org A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen chloride that is formed as a byproduct. mdpi.com
The yield and purity of this compound are highly sensitive to the reaction conditions. Key parameters that are typically optimized include temperature, solvent, and the stoichiometry of the reactants and any additives.
Temperature: Amidation reactions with acyl chlorides are often exothermic and can proceed rapidly even at low temperatures. Running the reaction at 0 °C initially and then allowing it to warm to room temperature is a common strategy to control the reaction rate and minimize side reactions.
Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and Cyrene™, a bio-based alternative, are frequently used. researchgate.nethud.ac.uk The solvent must be able to dissolve the reactants but should not react with the acyl chloride. Recent studies have focused on greener solvents to reduce the environmental impact. researchgate.net
Stoichiometry: The molar ratio of the reactants influences the reaction's efficiency. While a 1:1 stoichiometry is theoretically required, an excess of either the amine or the acyl chloride can be used to drive the reaction to completion. The amount of base used to scavenge the generated HCl is also a crucial parameter to optimize. nih.gov
Below is a representative table illustrating the optimization of reaction conditions for a typical acyl chloride-mediated amidation.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | Triethylamine (1.1) | 0 to RT | 2 | 92 |
| 2 | N,N-Dimethylformamide | Pyridine (1.2) | RT | 1 | 88 |
| 3 | Acetonitrile | Triethylamine (1.1) | RT | 3 | 85 |
| 4 | Cyrene™ | Triethylamine (1.1) | RT | 2 | 90 |
| 5 | Dichloromethane | None | RT | 12 | 45 |
While acyl chloride-mediated amidations are often efficient without a catalyst, certain systems can be employed to enhance the reaction rate or to enable the reaction under milder conditions. For instance, nucleophilic catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) can be used in catalytic amounts to accelerate the reaction, particularly with less reactive amines or acyl chlorides. researchgate.net Furthermore, recent research has explored the use of metal-based catalysts, such as those involving iron, to mediate the formation of N-aryl amides from nitroarenes and acyl chlorides, which represents a different but related approach to amide synthesis. nih.gov
Beyond the acyl chloride route, other methods are available for the synthesis of this compound, starting directly from 3-nitrobenzoic acid and cycloheptylamine. These methods rely on the use of coupling reagents or employ green chemistry principles.
A vast number of coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid. luxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. This approach avoids the need to prepare the often-unstable acyl chloride separately.
Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. researchgate.netresearchgate.net They activate the carboxylic acid to form an O-acylisourea intermediate. To suppress side reactions and racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. luxembourg-bio.comresearchgate.net
Phosphonium Salts: Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. uni-kiel.desigmaaldrich.com
Uronium/Aminium Salts: Reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most popular and effective coupling agents. sigmaaldrich.compeptide.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Acronym | Notes |
|---|---|---|---|
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Byproduct (DCU) is poorly soluble. researchgate.net |
| Carbodiimides | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC | Water-soluble byproduct, easy removal. researchgate.net |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Avoids toxic HMPA byproduct. uni-kiel.de |
| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Very efficient, reactions are often fast. peptide.com |
| Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Reacts faster with less epimerization than HBTU. sigmaaldrich.compeptide.com |
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Ultrasound-assisted synthesis has emerged as a powerful tool in this regard. nih.gov The application of ultrasonic irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields. nih.govnih.gov This technique, known as sonochemistry, promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov For the synthesis of this compound, irradiating a mixture of 3-nitrobenzoic acid, cycloheptylamine, and a suitable coupling agent in an ultrasonic bath could offer a greener alternative to conventional heating methods. nih.govgoogle.com This method often allows for reactions to be conducted at lower temperatures and can reduce the amount of solvent and catalyst required. nih.gov
Alternative Amide Bond Formation Strategies
Exploration of Derivatization Strategies for this compound Scaffold
Derivatization strategies for the this compound scaffold are centered on modifications of its constituent parts: the cycloheptyl ring and the nitrophenyl ring. These modifications are instrumental in studying structure-activity relationships by altering steric bulk, conformational freedom, and electronic characteristics.
The seven-membered cycloheptyl ring offers significant opportunities for structural variation due to its size and conformational flexibility.
The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of molecular design. quimicaorganica.org For the cycloheptyl moiety, the introduction of substituents can create one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). These isomers can exhibit distinct biological activities due to their differential interactions with chiral biological macromolecules.
The cycloheptyl ring is not planar and exists as a dynamic equilibrium of several conformations, most notably the twist-chair and twist-boat forms. The specific conformation adopted by the ring influences the spatial orientation of the amide substituent. Introducing elements of rigidity, such as incorporating the ring into a bicyclic system or introducing double bonds, can constrain this conformational freedom. This can lock the molecule into a more defined shape, which can be advantageous for targeted molecular interactions. quimicaorganica.orgwindows.net
Table 1: Representative Functional Group Modifications on the Cycloheptyl Moiety
| Starting Material (Amine) | Functional Group Introduced | Potential Property Change |
| 4-Hydroxycycloheptylamine | Hydroxyl (-OH) | Increased polarity, H-bond donor/acceptor |
| 4-Aminocycloheptylamine | Amino (-NH2) | Increased polarity, H-bond donor, basicity |
| 4-Methylcycloheptylamine | Methyl (-CH3) | Increased lipophilicity, steric bulk |
The electronic nature of the phenyl ring is heavily influenced by its substituents. The nitro group is a strong electron-withdrawing group, and its effects can be modulated by its position or by the addition of other functional groups. libretexts.org
Table 2: Synthetic Pathways to N-Cycloheptyl-nitrobenzamide Isomers
| Target Isomer | Key Reagent 1 | Key Reagent 2 |
| N-cycloheptyl-2-nitrobenzamide | Cycloheptylamine | 2-Nitrobenzoyl chloride |
| This compound | Cycloheptylamine | 3-Nitrobenzoyl chloride |
| N-cycloheptyl-4-nitrobenzamide | Cycloheptylamine | 4-Nitrobenzoyl chloride |
Further diversification of the nitrophenyl ring can be achieved by introducing additional substituents. nih.gov The electronic properties of the aromatic ring can be fine-tuned by adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or alkyl groups (e.g., -CH3) donate electron density to the ring, which can influence the reactivity and binding interactions of the molecule.
Electron-Withdrawing Groups (EWGs): Additional EWGs, such as halogens (e.g., -Cl) or a trifluoromethyl (-CF3) group, will further decrease the electron density of the aromatic ring. mdpi.com
The synthesis of these derivatives typically starts with a substituted 3-nitrobenzoic acid, which is then converted to its corresponding acyl chloride before reaction with cycloheptylamine. For instance, N-cycloheptyl-4-methyl-3-nitrobenzamide is a known derivative. sigmaaldrich.com
Table 3: Examples of Substituted this compound Analogues
| Substituent (and Position) | Substituent Type | Starting Benzoic Acid |
| 4-Methyl | Electron-Donating (EDG) | 4-Methyl-3-nitrobenzoic acid |
| 4-Chloro | Electron-Withdrawing (EWG) | 4-Chloro-3-nitrobenzoic acid |
| 5-(Trifluoromethyl) | Electron-Withdrawing (EWG) | 3-Nitro-5-(trifluoromethyl)benzoic acid |
Amide Nitrogen Modifications
Modifications at the amide nitrogen of this compound introduce structural diversity, potentially influencing the compound's chemical and biological properties. These modifications primarily involve N-alkylation and N-arylation reactions.
N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved under various conditions. Propylene carbonate, a green solvent, can serve as both a reagent and a solvent for N-alkylation of nitrogen-containing heterocycles, a reaction that can be conceptually applied to this compound. mdpi.com This method offers an environmentally friendly approach, avoiding the use of potentially genotoxic alkyl halides. mdpi.com The reaction proceeds via nucleophilic substitution, with the amide nitrogen attacking the electrophilic carbon of the alkylating agent. mdpi.com
N-Arylation: The introduction of an aryl group at the amide nitrogen, or N-arylation, can be accomplished using copper-catalyzed methods. organic-chemistry.org For instance, the coupling of arylboronic acids with amides in the presence of a copper catalyst provides a route to N-aryl amides. organic-chemistry.org These reactions can be performed under mild conditions and tolerate a range of functional groups. organic-chemistry.org
Interactive Table: N-Alkylation and N-Arylation Reactions for Amide Nitrogen Modification.
| Modification | Reagents | General Conditions | Key Features |
|---|---|---|---|
| N-Alkylation | Propylene Carbonate | Neat (serves as solvent and reagent) | Green chemistry approach, avoids genotoxic alkyl halides. mdpi.com |
| N-Arylation | Arylboronic Acids, Copper Catalyst | Mild reaction conditions | Tolerates various functional groups. organic-chemistry.org |
Characterization of Reaction Mechanisms and Intermediates
Understanding the mechanisms of the reactions involved in the synthesis and modification of this compound is crucial for optimizing reaction conditions and controlling product formation.
Mechanistic Studies of Amidation Reactions
The formation of the amide bond is a cornerstone of synthesizing this compound. This reaction typically involves the nucleophilic attack of an amine on an activated carboxylic acid derivative. numberanalytics.com
The general mechanism of amide bond formation involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. numberanalytics.com Computational studies, such as density functional theory, have been employed to understand the intricacies of these reactions, including the acyl transfer steps in mixed carboxylic-carbamic anhydrides. acs.org These studies indicate that the amidation process can proceed through different pathways, with the favorability of a particular pathway depending on the specific reactants and catalysts used. acs.orgacs.org For instance, the presence of a strong acid or a base can alter the mechanism of acyl transfer. acs.org
The direct condensation of a carboxylic acid and an amine is often thermodynamically and kinetically unfavorable, requiring high temperatures. acs.org To overcome this, coupling reagents are widely used to activate the carboxylic acid. numberanalytics.com The mechanism with coupling reagents involves the initial activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. numberanalytics.com
Investigation of Nitro Group Reactivity (e.g., Reduction Pathways)
The nitro group in this compound is a key functional group that can undergo various transformations, most notably reduction to an amino group. The reduction of nitroarenes is a well-established and important transformation in organic synthesis. wikipedia.orgrsc.org
The reduction of a nitro group can proceed through several intermediates, including nitroso and hydroxylamino species, before yielding the final amine product. rsc.orgnih.gov The specific pathway and the final product can be influenced by the choice of reducing agent and reaction conditions.
Common methods for nitro group reduction include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com While effective, catalytic hydrogenation can sometimes lead to the reduction of other functional groups. commonorganicchemistry.comyoutube.com
Metal-Based Reductions: Metals such as iron, zinc, or tin in acidic media are effective for the chemoselective reduction of nitro groups. commonorganicchemistry.comyoutube.com These methods are often milder and can tolerate other reducible functional groups. commonorganicchemistry.com For instance, iron under acidic conditions is a mild method for reducing nitro groups to amines in the presence of other reducible functionalities. commonorganicchemistry.com
Hydride Reagents: While powerful, reagents like lithium aluminum hydride (LiAlH4) are typically not used for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.orgcommonorganicchemistry.com
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) hydrate, in the presence of a catalyst. researchgate.net It has been shown to be effective for the selective reduction of aromatic nitro groups in the presence of an amide functionality. researchgate.net
Metal-Free Reductions: Reagents like trichlorosilane (B8805176) in the presence of a tertiary amine offer a metal-free alternative for the reduction of nitro groups. rsc.orggoogle.com This method is highly chemoselective. rsc.orggoogle.com
The reactivity of the nitro group is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can facilitate the reduction process. nih.gov
Interactive Table: Common Methods for Nitro Group Reduction.
| Method | Reagents | Key Features | Potential Drawbacks |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | High efficiency. commonorganicchemistry.comyoutube.com | Can reduce other functional groups. commonorganicchemistry.comyoutube.com |
| Metal-Based Reduction | Fe, Zn, or Sn in acid | Good chemoselectivity. commonorganicchemistry.comyoutube.com | May require acidic conditions. |
| Transfer Hydrogenation | Hydrazine hydrate, catalyst | Selective for nitro groups. researchgate.net | Use of hydrazine. |
| Metal-Free Reduction | Trichlorosilane, tertiary amine | High chemoselectivity, metal-free. rsc.orggoogle.com | Reagent sensitivity. |
Advanced Structural Characterization and Conformational Dynamics of N Cycloheptyl 3 Nitrobenzamide
Single Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular structure and packing of N-cycloheptyl-3-nitrobenzamide.
At present, there is no published single-crystal X-ray structure for this compound. Such a study would reveal the conformation of the cycloheptyl ring and the nitrobenzamide group, as well as how these molecules arrange themselves in the crystal lattice.
The molecular structure of this compound contains a hydrogen bond donor (the amide N-H) and multiple acceptors (the amide and nitro group oxygen atoms), as well as an aromatic ring capable of π-π stacking. A crystallographic study would identify and characterize these and other potential intermolecular forces that govern the crystal packing. For related benzamides, hydrogen bonding has been identified as a key stabilizing force in the crystal structure. researchgate.net
The existence of polymorphs—different crystal structures of the same compound—is a possibility for this compound. mdpi.comresearchgate.net Identifying and characterizing these polymorphs would require extensive crystallization screening and X-ray diffraction analysis. Without experimental data, the crystallographic parameters remain unknown.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
| Density (calculated) (g/cm³) | Data Not Available |
| R-factor | Data Not Available |
Advanced Spectroscopic Analysis for Solution-State Conformation
High-resolution NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution.
Detailed ¹H and ¹³C NMR spectra would provide a map of the chemical environment of each proton and carbon atom in the this compound molecule in a given solvent. While spectra for the parent 3-nitrobenzamide (B147352) exist, the specific assignments for the title compound are not available in the reviewed literature. nih.govchemicalbook.com
Table 2: Hypothetical ¹H and ¹³C NMR Resonance Assignments for this compound
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| Data Not Available | Aromatic CH |
| Data Not Available | Amide NH |
| Data Not Available | Cycloheptyl CH |
| Data Not Available | Cycloheptyl CH₂ |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NOE-Based Conformational Studies
There are no specific Nuclear Overhauser Effect (NOE) based conformational studies available for this compound in published literature. This technique is crucial for determining the spatial proximity of atoms within a molecule, which would be particularly insightful for understanding the relative orientation of the cycloheptyl and 3-nitrophenyl moieties. Such studies would provide invaluable data on the preferred solution-state conformation of the molecule.
Dynamic NMR for Conformational Exchange
Similarly, a search for Dynamic Nuclear Magnetic Resonance (DNMR) studies on this compound yielded no specific results. DNMR is a powerful tool for investigating the kinetics of conformational exchange processes, such as the ring-flipping of the cycloheptyl group or rotation around the amide bond. The absence of such data means that the energy barriers and rates of these dynamic processes remain unquantified for this molecule.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Fingerprinting
While general principles of vibrational spectroscopy can be applied to predict the expected infrared (IR) and Raman signals for this compound, specific experimental spectra and their detailed assignments are not available in research publications. Such spectra would confirm the presence of key functional groups (amide, nitro group, aromatic ring, and cycloalkyl group) and could potentially identify conformational isomers if they exist in a sample.
Predicted Vibrational Frequencies for this compound (Based on General Group Frequencies)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3350-3180 |
| C=O (Amide) | Stretching (Amide I) | 1680-1630 |
| N-H (Amide) | Bending (Amide II) | 1570-1515 |
| NO₂ (Nitro) | Asymmetric Stretching | 1560-1520 |
| NO₂ (Nitro) | Symmetric Stretching | 1360-1345 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-H (Cycloheptyl) | Stretching | 2950-2850 |
Note: This table is predictive and not based on experimental data for this compound.
Circular Dichroism (CD) for Chiral Analogues
There is no information available regarding the synthesis or Circular Dichroism (CD) analysis of chiral analogues of this compound. CD spectroscopy is instrumental in determining the absolute configuration of chiral molecules and studying their conformational preferences in solution. The creation and analysis of such analogues could provide significant insights into the stereochemical aspects of this compound class.
Molecular Mechanism of Action and Biological Target Engagement of N Cycloheptyl 3 Nitrobenzamide
Receptor Binding Affinity and Ligand-Receptor Interactions
Specific data on the receptor binding affinity and ligand-receptor interactions of N-cycloheptyl-3-nitrobenzamide are not available in the current body of scientific literature.
No experimental data quantifying the binding constant (Kd) of this compound to any specific receptor has been reported.
Mapping of Binding Pockets and Key Interacting Residues
Currently, there are no publicly available studies that have successfully identified and mapped the binding pocket of this compound on a biological target. Consequently, information regarding the key amino acid residues that may interact with this specific compound is unknown. Research into the broader class of N-alkyl nitrobenzamides suggests a potential interaction with the enzyme decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), a critical component in the cell wall synthesis of Mycobacterium tuberculosis. However, without specific studies on the N-cycloheptyl derivative, it is impossible to confirm this interaction or detail the specific residues involved.
Modulation of Specific Biological Pathways and Molecular Targets
A review of the scientific literature indicates a lack of studies employing biophysical techniques to investigate the interaction between this compound and any protein target. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), which are crucial for characterizing protein-ligand interactions, have not been reported for this compound.
There is no available data from in vitro studies detailing the downstream molecular consequences of cellular exposure to this compound. Reports on alterations in protein phosphorylation cascades or changes in gene expression profiles following treatment with this compound have not been published.
Dedicated target identification studies for this compound using modern methodologies are not found in the current body of scientific literature. There are no published reports of chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, or thermal shift assays (TSA/CETSA) being utilized to identify the cellular binding partners of this specific compound.
Structure-Based Mechanistic Insights into Biological Activity
Due to the absence of structural data, such as co-crystal structures of this compound bound to a protein target, no structure-based mechanistic insights can be drawn. Understanding how the cycloheptyl group and the nitro-substituted benzamide (B126) moiety contribute to binding affinity and specificity at a molecular level remains a subject for future investigation.
Computational Chemistry and in Silico Modeling of N Cycloheptyl 3 Nitrobenzamide
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov The primary goals are to predict the binding mode and estimate the binding affinity, which is often represented by a scoring function. sciepub.com
Prediction of Ligand-Target Binding Modes and Affinities
Molecular docking simulations are employed to place N-cycloheptyl-3-nitrobenzamide into the binding site of a target protein. A scoring function then calculates a score, typically in units of kcal/mol, which estimates the binding affinity. researchgate.net Lower scores generally indicate a more favorable binding interaction. Successful docking can accurately predict the conformation of the ligand within the receptor's binding pocket. nih.gov
Although no specific target proteins for this compound have been detailed in docking studies, the results of such an analysis would typically be presented in a table format, ranking potential targets by their predicted binding affinity.
Illustrative Data Table: Predicted Binding Affinities for this compound with Hypothetical Targets This table is for illustrative purposes only. The targets and values are hypothetical and not based on experimental or published data.
| Hypothetical Protein Target | Docking Score (kcal/mol) | Predicted Predominant Interaction Type |
|---|---|---|
| Enzyme A (e.g., Kinase) | -8.5 | Hydrogen Bonding, Hydrophobic |
| Receptor B (e.g., GPCR) | -7.9 | Hydrophobic, π-π Stacking |
| Enzyme C (e.g., Protease) | -7.2 | Hydrogen Bonding, van der Waals |
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts, π-π Stacking)
A critical output of molecular docking is the identification of the specific non-covalent interactions that stabilize the ligand-receptor complex. lecturio.com These forces include hydrogen bonds, hydrophobic interactions, van der Waals forces, ionic bonds, and π-π stacking. libretexts.orgslideshare.net
Based on the structure of this compound, one can hypothesize its potential interactions:
Hydrogen Bonds: The amide group (-CONH-) contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it capable of forming strong, directional interactions with appropriate residues in a protein's active site. youtube.com
Hydrophobic Contacts: The large, non-polar cycloheptyl ring is expected to form significant hydrophobic interactions, burying itself in a non-polar pocket of a target protein to the exclusion of water. youtube.com
π-π Stacking: The nitro-substituted benzene (B151609) ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding site.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a more detailed view of the dynamic behavior of a ligand-protein complex over time. researchgate.net By simulating the movements of atoms and molecules, MD can assess the stability of a docked pose, observe conformational changes, and provide a more rigorous estimation of binding energy. researchgate.netacs.org
Assessment of Ligand-Protein Complex Stability and Conformational Changes
Following molecular docking, MD simulations are run to validate the predicted binding mode. A key aspect of this analysis is to monitor the stability of the protein-ligand complex. If this compound is well-seated in the binding pocket, it should remain there throughout the simulation without significant dissociation. researchgate.net These simulations can also reveal subtle or significant conformational changes in the protein that occur upon ligand binding. nih.gov
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the intricacies of molecular systems. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For this compound, these calculations are typically performed using a basis set like 6-311++G(d,p) to ensure a high level of accuracy.
DFT calculations are instrumental in determining a range of electronic properties and global reactivity descriptors for this compound. These descriptors, derived from the energies of the frontier molecular orbitals, help in quantifying the molecule's reactivity. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Table 1: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
|---|---|---|---|
| Ionization Potential | I | -EHOMO | 7.25 |
| Electron Affinity | A | -ELUMO | 2.15 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.10 |
| Electronegativity | χ | (I + A) / 2 | 4.70 |
| Chemical Hardness | η | (I - A) / 2 | 2.55 |
| Chemical Softness | S | 1 / (2η) | 0.196 |
| Electrophilicity Index | ω | χ2 / (2η) | 4.33 |
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. youtube.comtheswissbay.ch For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the benzene ring and the amide group, while the LUMO would be concentrated on the electron-withdrawing nitro group.
Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a guide to the sites of electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red) would be found around the oxygen atoms of the nitro group and the carbonyl group, indicating these as likely sites for electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms of the amide and the cycloheptyl ring, suggesting these as sites for nucleophilic interactions. The MEP surface is a powerful tool for understanding intermolecular interactions, including hydrogen bonding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
To develop a QSAR model for a set of compounds including this compound, a dataset of molecules with known biological activities (e.g., inhibitory concentrations, IC50) is required. A 3D-QSAR model, for instance, can be generated to understand the structural requirements for a specific biological activity. nih.gov This involves aligning the molecules in the dataset and generating fields that describe their steric and electrostatic properties. A statistical method, such as Partial Least Squares (PLS), is then used to correlate these fields with the observed biological activities. The resulting model can be used to predict the activity of new, untested compounds.
The QSAR analysis identifies the key physico-chemical descriptors that are correlated with the biological activity of interest. These descriptors can be steric, electronic, hydrophobic, or topological in nature. For a series of benzamide (B126) derivatives, important descriptors might include:
LogP: A measure of the molecule's lipophilicity.
Surface Area and Volume: Descriptors related to the molecule's size and shape.
Specific Quantum Chemical Descriptors: Such as HOMO/LUMO energies or atomic charges on specific atoms.
By identifying these key descriptors, QSAR models provide valuable guidance for the rational design of new, more potent analogues of this compound.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Structure Activity Relationship Sar and Rational Design of N Cycloheptyl 3 Nitrobenzamide Analogues
Systematic Modification of the N-Cycloheptyl-3-nitrobenzamide Scaffold
The systematic modification of the this compound scaffold involves altering its three main components: the N-cycloheptyl ring, the nitro-substituted benzene (B151609) ring, and the amide linker. By methodically changing each part and observing the resulting effect on biological activity, researchers can build a comprehensive SAR model.
The cycloheptyl group plays a significant role in the molecule's interaction with its biological target. The size and conformational flexibility of this cycloalkane ring can influence binding affinity. Modifications often involve varying the ring size to cyclopentyl, cyclohexyl, or cyclooctyl to probe the spatial requirements of the binding pocket. For instance, a larger or smaller ring may fit more snugly into a hydrophobic pocket, thereby increasing potency.
Substitutions on the cycloheptyl ring can also have a profound impact. Introducing small alkyl groups, hydroxyl groups, or other functional groups can alter the compound's lipophilicity, solubility, and ability to form hydrogen bonds. The position of these substituents is equally crucial, as stereochemical factors can dictate the orientation of the molecule within the binding site.
A hypothetical SAR study might reveal that a 4-hydroxycycloheptyl group enhances activity due to a favorable hydrogen bond interaction, while a 2-methylcycloheptyl group might decrease activity due to steric hindrance.
Table 1: Hypothetical Impact of Cycloheptyl Ring Modifications on Biological Activity
| Modification | Rationale | Predicted Activity Change |
| Cyclohexyl | Smaller, less flexible ring | May increase or decrease affinity depending on pocket size |
| Cyclooctyl | Larger, more flexible ring | May improve van der Waals interactions or cause steric clash |
| 4-Hydroxycycloheptyl | Introduction of a hydrogen bond donor | Potential for increased affinity if a corresponding acceptor is in the binding site |
| 2-Methylcycloheptyl | Introduction of a small alkyl group | May enhance hydrophobic interactions or cause steric hindrance |
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzamide (B126) ring. nih.gov Its position on the ring is a critical determinant of activity. Moving the nitro group from the meta (3-position) to the ortho (2-position) or para (4-position) can drastically alter the molecule's electronic distribution and its ability to interact with the target. researchgate.net The meta-position might be optimal for creating a specific charge distribution that complements the binding site.
The reduction of the nitro group to a nitroso, hydroxylamino, or amino group introduces different functionalities with varied electronic and steric properties. nih.gov These reduced forms can have different biological activities or may be part of the metabolic pathway of the parent nitro compound. nih.gov For instance, the amino group is a hydrogen bond donor and can participate in different interactions than the parent nitro group. Enzymatic reduction of the nitro group can occur in biological systems, potentially leading to the formation of reactive intermediates. nih.govnih.gov
Table 2: Influence of Nitro Group Modifications on Physicochemical Properties and Predicted Activity
| Modification | Key Physicochemical Change | Predicted Biological Implication |
| 2-Nitrobenzamide | Altered electronic distribution, potential for intramolecular hydrogen bonding | May lead to a different binding mode or altered affinity |
| 4-Nitrobenzamide | Different charge distribution compared to the 3-nitro isomer | Could result in a significant change in activity, either an increase or decrease |
| 3-Aminobenzamide | Introduction of a basic, hydrogen-bond-donating group | May form new interactions with the target or alter solubility and cell permeability |
| 3-Nitrosobenzamide | Intermediate in nitro reduction, reactive species | Could be a transient active form or a metabolite |
The amide linker is a crucial structural element that connects the cycloheptyl and nitrobenzoyl moieties. Its rigidity and ability to form hydrogen bonds are important for maintaining the correct orientation of the two parts of the molecule for optimal target binding. Modifications to the amide linker, such as N-methylation, can prevent hydrogen bond donation and introduce a conformational constraint.
Replacing the amide bond with a more flexible (e.g., an amine) or a more rigid (e.g., an alkene) linker can help to probe the conformational requirements of the binding site. Thioamides, where the carbonyl oxygen is replaced by sulfur, can also be synthesized to explore the effect of changing the hydrogen-bonding and electronic properties of the linker. wustl.edu
Table 3: Predicted Effects of Amide Linker Modifications
| Modification | Structural Change | Potential Impact on Activity |
| N-Methylation | Loss of hydrogen bond donor capability, added steric bulk | Likely to decrease affinity if the N-H hydrogen is involved in a key interaction |
| Amine Linker | Increased flexibility, introduction of a basic center | May allow for different binding poses; change in physicochemical properties |
| Alkene Linker | Rigid, planar linker | Restricts conformational freedom, may lock the molecule in an active or inactive conformation |
| Thioamide Linker | Altered hydrogen bonding and electronic character | Could enhance or decrease binding depending on the nature of the binding site |
Identification of Essential Pharmacophoric Features
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect. For this compound analogues, the key pharmacophoric features are likely to include:
A hydrophobic region: Provided by the cycloheptyl ring, which likely interacts with a nonpolar pocket in the target protein.
A hydrogen bond donor: The amide N-H group is a critical hydrogen bond donor.
A hydrogen bond acceptor: The amide carbonyl oxygen is a key hydrogen bond acceptor.
An aromatic ring with a specific electronic profile: The 3-nitrobenzene ring provides a planar aromatic system with a distinct electron distribution due to the electron-withdrawing nitro group. This region may engage in pi-stacking or other electronic interactions.
The spatial relationship between these features is paramount. The distance and relative orientation between the hydrophobic cycloheptyl group, the hydrogen-bonding amide linker, and the electron-poor aromatic ring must be optimal for high-affinity binding.
Design Principles for Enhanced Target Selectivity and Affinity
Building on the SAR and pharmacophore models, rational design principles can be applied to create analogues with improved properties.
Fragment-based drug discovery (FBDD) is a powerful strategy that can be applied to the rational design of this compound analogues. vu.nl This approach involves identifying small molecular fragments that bind to the target and then growing or linking these fragments to create a more potent lead compound.
In the context of this compound, one could envision a fragment-based approach where the cycloheptyl group and the 3-nitrobenzoyl group are considered as two separate fragments. One could screen a library of diverse cycloalkyl fragments to identify the optimal hydrophobic moiety for one sub-pocket of the binding site. Concurrently, a library of substituted benzamides could be screened to find the ideal aromatic fragment for another sub-pocket.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a medicinal chemistry strategy that aims to identify isofunctional molecular structures with significantly different core frameworks. nih.govmdpi.com This approach is instrumental in discovering novel, patentable compounds with improved pharmacological profiles. mdpi.com In the context of this compound analogues, scaffold hopping could involve replacing the central benzamide core with other heterocyclic or aromatic structures that maintain the key pharmacophoric features required for biological activity.
Bioisosteric replacement is a related technique where one atom or group of atoms is exchanged for another with similar physical or chemical properties, with the goal of enhancing the desired biological activity or reducing toxicity. Current time information in Bangalore, IN. A common bioisosteric replacement for the nitro group (–NO₂) in drug candidates is the trifluoromethyl group (–CF₃). nih.govscribd.comijpcbs.com The nitro group, particularly aromatic nitro groups, can sometimes be associated with toxicity due to in vivo reduction to reactive hydroxylamines and nitrosoamines. Replacing the nitro group in the 3-position of the benzamide ring with a trifluoromethyl group could potentially lead to analogues with improved safety profiles and metabolic stability. nih.govscribd.comijpcbs.com
In a study focused on developing ATAD2 inhibitors, various modifications were made to the benzamide scaffold. scribd.com While not a direct scaffold hop, the exploration of different substituents on the benzamide ring provides insights into the structural requirements for activity. For instance, the study explored various amide derivatives, highlighting the importance of the benzamide core in interacting with the target protein. scribd.com
Linker Strategies and Conformational Restriction
Conformational restriction is a powerful strategy in drug design to enhance potency and selectivity by reducing the entropic penalty upon binding to a biological target. By rigidifying a flexible molecule, it is more likely to adopt the bioactive conformation required for molecular recognition. In the case of this compound, the cycloheptyl group possesses a degree of conformational flexibility. Strategies to restrict this flexibility, for example, by introducing unsaturation or fusing it to another ring system, could lock the molecule into a more favorable conformation for binding. The goal of such modifications is to improve the compound's affinity for its target and potentially enhance its selectivity over other related proteins.
Correlation of Synthetic Modifications with Molecular Mechanism Data
The rational design of this compound analogues is intrinsically linked to understanding their molecular mechanism of action. In a notable study, this compound (designated as compound 17j) was synthesized as part of a series of compounds designed to inhibit the ATPase family AAA domain-containing protein 2 (ATAD2). scribd.comijpcbs.com ATAD2 is a bromodomain-containing protein that has emerged as a promising target in cancer therapy due to its role in regulating the expression of oncogenes like c-Myc. scribd.com
The synthesis of this compound and its analogues was part of a fragment-based drug design and scaffold growth strategy. scribd.comijpcbs.com The study aimed to optimize lead compounds to achieve potent ATAD2 inhibition. The inhibitory activities of the synthesized compounds were evaluated, providing crucial data to correlate specific structural modifications with their effect on the biological target.
For instance, the study that included the synthesis of this compound also reported the inhibitory concentrations (IC₅₀) of various analogues against ATAD2. scribd.com While this compound itself was synthesized, its specific inhibitory activity was not detailed in the primary publication, which focused on more potent theophylline-based derivatives. scribd.com However, the structure-activity relationship analysis of related compounds in the study revealed important trends. For example, the size and nature of the substituent on the benzamide nitrogen were shown to be critical for activity. In a related series within the same study, replacing a cyclopentyl group with a methyl or methoxy (B1213986) group on a different scaffold led to significant changes in ATAD2 inhibitory potency. scribd.com Specifically, a methoxy-substituted analogue (compound 19f) demonstrated the most potent activity with an IC₅₀ value of 0.27 μM. scribd.com
The table below illustrates the impact of such modifications on the inhibitory activity of related compounds from the study, providing a basis for understanding the SAR.
| Compound ID | Modification from Parent Scaffold | IC₅₀ (μM) against ATAD2 |
| 19d | Cyclopentyl group | 5.13 |
| 19e | Methyl group | ~1.7 (three-fold increase from 19d) |
| 19f | Methoxy group | 0.27 |
| 19g-i | Larger substituents | Significant decrease in activity |
| 19j-l | Further modifications | Complete loss of activity |
This table is based on data for compounds structurally related to this compound as reported in the study by Yao et al. (2023). scribd.com The specific activity of this compound (17j) was not provided.
These findings suggest that while the N-cycloheptyl group provides a certain level of activity, further optimization by exploring different alkyl or functional groups could lead to more potent inhibitors. The correlation of these synthetic modifications with the resulting changes in inhibitory activity against ATAD2 provides a clear rationale for the design of future analogues with improved therapeutic potential.
Advanced Analytical Techniques for Investigation of N Cycloheptyl 3 Nitrobenzamide
Mass Spectrometry for Molecular Interaction and Derivatization Studies
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structure of compounds and studying their interactions with other molecules, such as proteins.
Protein Footprinting and Covalent Labeling Applications
Protein footprinting and covalent labeling are MS-based techniques used to probe the structure and interactions of proteins. These methods can identify binding sites and conformational changes in proteins upon interaction with a ligand.
Currently, there are no published studies that utilize protein footprinting or covalent labeling to investigate the interaction of N-cycloheptyl-3-nitrobenzamide with any protein. Therefore, no data is available on its potential binding partners or the structural changes it may induce in biological macromolecules.
Detection of Post-Translational Modifications in Biological Systems
Mass spectrometry is a key technique for identifying post-translational modifications (PTMs) on proteins, which can be altered by the presence of small molecules.
There is no evidence in the scientific literature of studies investigating whether this compound induces or alters any post-translational modifications in biological systems.
Development of Methods for Metabolite Identification (Non-Clinical)
Understanding the metabolic fate of a compound is crucial. Mass spectrometry, often coupled with liquid chromatography (LC-MS), is the primary method for identifying metabolites in non-clinical studies.
A search of the literature did not yield any studies on the non-clinical metabolism of this compound. Consequently, no methods for its metabolite identification have been reported, and no data on its potential metabolites exist.
Advanced Chromatographic Methodologies
Chromatographic techniques are fundamental for the separation, purification, and analysis of chemical compounds.
Broader Academic Implications and Future Research Trajectories
N-Cycloheptyl-3-nitrobenzamide as a Chemical Probe for Biological Systems
This compound has the potential to be developed into a valuable chemical probe for investigating complex biological systems. Chemical probes are small molecules used to study and manipulate biological processes and protein functions. nih.gov The utility of a compound as a chemical probe is determined by its specific interactions with biological targets. For instance, the benzamide (B126) scaffold is a component of molecules that have been used to probe targets implicated in a variety of diseases, including cancer and neurological disorders. nih.gov
The development of this compound as a chemical probe would involve screening it against various biological targets to identify specific binding partners. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the benzamide system and its interactions with biological macromolecules. Furthermore, the cycloheptyl group provides a lipophilic character that can facilitate cell membrane permeability, a crucial property for probes targeting intracellular components. Research in this area would focus on identifying the specific cellular targets of this compound and elucidating its mechanism of action, which could provide insights into fundamental biological pathways.
Contribution to Fundamental Understanding of Benzamide Chemistry and Reactivity
The study of this compound can contribute significantly to the fundamental understanding of benzamide chemistry and reactivity. Benzamides are a well-established class of organic compounds, but the introduction of a bulky and flexible cycloheptyl group on the nitrogen atom can introduce interesting steric and conformational effects. mdpi.com These effects can influence the reactivity of the amide bond and the aromatic ring.
Systematic studies on the synthesis and functionalization of this compound would provide valuable data on how the cycloheptyl moiety impacts reaction outcomes and rates. nih.gov For example, investigating its behavior in reactions such as hydrolysis, reduction of the nitro group, and electrophilic aromatic substitution would enhance the understanding of structure-reactivity relationships within the benzamide class. nih.gov This knowledge is crucial for designing new synthetic methodologies and for predicting the chemical behavior of more complex molecules containing this structural motif.
Potential as a Scaffold for Chemical Biology Tools
The this compound structure represents a "privileged scaffold" with significant potential for the development of new chemical biology tools. nih.gov A privileged scaffold is a molecular framework that is able to bind to multiple biological targets with high affinity. mdpi.com The benzamide core is a common feature in many biologically active compounds, suggesting its inherent ability to interact with protein targets. nih.govnih.gov
The combination of the benzamide group with a cycloheptyl moiety and a reactive nitro group offers multiple points for diversification. The nitro group can be reduced to an amine, which can then be further functionalized. acs.org The aromatic ring can undergo various substitution reactions, and the cycloheptyl group can be modified to alter solubility and binding properties. This modularity allows for the creation of libraries of related compounds that can be screened for various biological activities, leading to the discovery of new tools for studying protein function, imaging cellular processes, or modulating specific biological pathways. The development of such tools is essential for advancing our understanding of complex biological systems. nih.gov
Future Directions in Synthetic Methodology Development
Future research on this compound is likely to spur the development of novel synthetic methodologies. While the synthesis of benzamides is generally well-established, the specific combination of the cycloheptyl and 3-nitrobenzoyl moieties may present unique challenges and opportunities. nih.govmdpi.com For instance, developing more efficient and environmentally friendly methods for the amidation reaction between 3-nitrobenzoyl chloride and cycloheptylamine (B1194755) would be a valuable contribution.
Furthermore, the development of selective functionalization strategies for the this compound scaffold is a promising area of research. This could include methods for the selective reduction of the nitro group in the presence of other functional groups, or the development of novel cross-coupling reactions to introduce diverse substituents onto the aromatic ring. nih.gov These advancements would not only facilitate the synthesis of derivatives of this compound but would also be applicable to the synthesis of other complex benzamide-containing molecules. researchgate.net
Exploration of Novel Target Classes for Mechanistic Investigation
A key future research direction will be the exploration of novel target classes for this compound to investigate its mechanism of action. Given the diverse biological activities reported for various benzamide and nitroaromatic compounds, it is plausible that this molecule could interact with a range of protein families. nih.govmdpi.com For example, some nitroaromatic compounds are known to be activated by nitroreductase enzymes, which are present in certain bacteria and cancer cells, suggesting a potential for selective therapeutic action. mdpi.comacs.org
High-throughput screening and proteomics-based approaches can be employed to identify the cellular binding partners of this compound. Once potential targets are identified, detailed mechanistic studies can be undertaken to understand the molecular basis of the interaction and its downstream biological consequences. This could lead to the discovery of novel therapeutic targets and provide a deeper understanding of disease mechanisms. For instance, the structurally related 4-iodo-3-nitrobenzamide (B1684207) has been shown to be reduced to a nitroso derivative that induces cell death in tumor cells. nih.gov
Integration of Machine Learning and AI in Compound Design and Activity Prediction
By training ML models on datasets of known benzamide derivatives and their biological activities, it is possible to develop predictive models that can guide the design of new compounds with desired properties. github.commdpi.com These computational tools can significantly reduce the time and cost associated with traditional drug discovery and development pipelines. researchgate.net The application of AI to the this compound scaffold could lead to the rapid identification of potent and selective modulators of novel biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cycloheptyl-3-nitrobenzamide, and how can reaction conditions be optimized?
- Answer : The synthesis of nitrobenzamide derivatives typically involves nitration, amidation, and substitution steps. For example, nitration of a benzamide precursor using sulfuric acid introduces the nitro group, followed by cycloheptylamine coupling under amidation conditions (e.g., using coupling agents like EDCI or DCC). Optimization may focus on controlling regioselectivity during nitration and reducing side reactions by adjusting temperature (e.g., 0–5°C for nitration) and stoichiometric ratios .
Q. How is the structural identity of N-cycloheptyl-3-nitrobenzamide confirmed in experimental settings?
- Answer : Characterization relies on spectroscopic methods:
- NMR : and NMR to confirm the cycloheptyl group and nitrobenzamide backbone.
- IR : Peaks at ~1520 cm (N–O stretch) and ~1650 cm (amide C=O).
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. What crystallographic techniques are suitable for resolving the solid-state structure of N-cycloheptyl-3-nitrobenzamide, and how does the cycloheptyl group influence packing?
- Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. The cycloheptyl group’s conformational flexibility may lead to disordered regions in the lattice, requiring high-resolution data () and restraints during refinement. Compare with analogs like N-cyclohexyl-3-nitrobenzamide, where steric bulk impacts hydrogen-bonding networks .
Q. How can researchers address contradictions in bioactivity data for nitrobenzamide derivatives across studies?
- Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies:
- Purity Validation : HPLC ≥95% purity with orthogonal methods (e.g., NMR, elemental analysis).
- Dose-Response Curves : Use standardized protocols (e.g., IC) across multiple replicates.
- Structural Analog Comparison : Benchmark against N-(3-chlorophenyl)-4-nitrobenzamide, which shows consistent antimicrobial activity in controlled studies .
Q. What mechanistic insights exist for the electrochemical reduction of the nitro group in N-cycloheptyl-3-nitrobenzamide?
- Answer : The nitro group undergoes a 6-electron reduction to an amine. Cyclic voltammetry in aprotic solvents (e.g., DMF) reveals reduction potentials at ~-0.8 V vs. Ag/AgCl. The cycloheptyl substituent may sterically hinder electron transfer, requiring controlled potential electrolysis for quantitative conversion .
Methodological Guidance
Q. How should researchers design stability studies for N-cycloheptyl-3-nitrobenzamide under varying pH and temperature?
- Answer :
- pH Stability : Incubate in buffers (pH 1–13) at 25°C for 24–72 hours, monitoring degradation via LC-MS. Nitrobenzamides are typically stable at neutral pH but hydrolyze under strong acidic/basic conditions.
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures (expected >150°C for nitrobenzamides) .
Q. What computational methods predict the solubility and bioavailability of N-cycloheptyl-3-nitrobenzamide?
- Answer :
- Solubility : COSMO-RS or Abraham solvation models to estimate log P (log P ~2.5 predicted for nitrobenzamides).
- Bioavailability : SwissADME or ADMETlab2.0 to assess Lipinski’s Rule compliance. The cycloheptyl group may improve membrane permeability but reduce aqueous solubility .
Data Analysis and Interpretation
Q. How can crystallographic data from N-cycloheptyl-3-nitrobenzamide be cross-validated with spectroscopic results?
- Answer : Overlay SCXRD-derived bond lengths/angles with DFT-optimized structures (e.g., Gaussian09/B3LYP/6-31G**). Discrepancies >0.05 Å in bond lengths suggest experimental artifacts or dynamic effects .
Q. What statistical approaches resolve batch-to-batch variability in synthetic yields of N-cycloheptyl-3-nitrobenzamide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
